

Spectroscopic and Structural Analysis of 1-(4-Chlorophenylazo)piperidine: A Technical Overview

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Compound of Interest

Compound Name: 1-(4-Chlorophenylazo)piperidine

Cat. No.: B1194661

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Please Note: Extensive searches for experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(4-Chlorophenylazo)piperidine** did not yield specific results for this compound. The following guide is therefore constructed as a predictive and methodological whitepaper for researchers. It outlines the expected spectroscopic characteristics based on the chemical structure and provides a general framework for its synthesis and analysis. The data presented in the tables are theoretical estimations based on known values for analogous functional groups and should be treated as such.

Predicted Spectroscopic Data

The structural features of **1-(4-Chlorophenylazo)piperidine**—a 4-chlorophenyl group, an azo linkage (-N=N-), and a piperidine ring—would each produce characteristic signals in different spectroscopic analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the piperidine ring. The protons on the piperidine ring closest to the azo nitrogen would likely be deshielded and appear at a higher chemical shift.

- ^{13}C NMR: The carbon NMR would show distinct signals for the carbons in the chlorophenyl ring and the piperidine ring. The carbon attached to the chlorine and the carbons attached to the azo group would have characteristic chemical shifts.

Table 1: Predicted ^1H and ^{13}C NMR Data for **1-(4-Chlorophenylazo)piperidine**

^1H NMR		^{13}C NMR	
Predicted Chemical Shift (ppm)	Proton Assignment	Predicted Chemical Shift (ppm)	Carbon Assignment
7.6 - 7.8 (d, 2H)	Aromatic (ortho to -N=N)	148 - 152	Aromatic (C-Cl)
7.3 - 7.5 (d, 2H)	Aromatic (meta to -N=N)	140 - 145	Aromatic (C-N=N)
3.6 - 3.8 (t, 4H)	Piperidine (α to -N=N)	128 - 130	Aromatic (CH)
1.6 - 1.8 (m, 6H)	Piperidine (β , γ)	122 - 125	Aromatic (CH)
50 - 55	Piperidine ($\text{C}\alpha$)		
24 - 27	Piperidine ($\text{C}\beta$)		
22 - 25	Piperidine ($\text{C}\gamma$)		

1.2. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Data for **1-(4-Chlorophenylazo)piperidine**

Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3050 - 3100	Aromatic C-H	Stretch
2850 - 2950	Aliphatic C-H	Stretch
~1600	Aromatic C=C	Stretch
~1475	Azo (-N=N-)	Stretch (often weak)
1090 - 1100	C-N	Stretch
1010 - 1090	C-Cl	Stretch

1.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M^+) would correspond to the molecular weight of the compound. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) would be evident in the molecular ion peak (M^+ and $M+2$). Fragmentation patterns would likely involve cleavage of the N-N bond and fragmentation of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for **1-(4-Chlorophenylazo)piperidine**

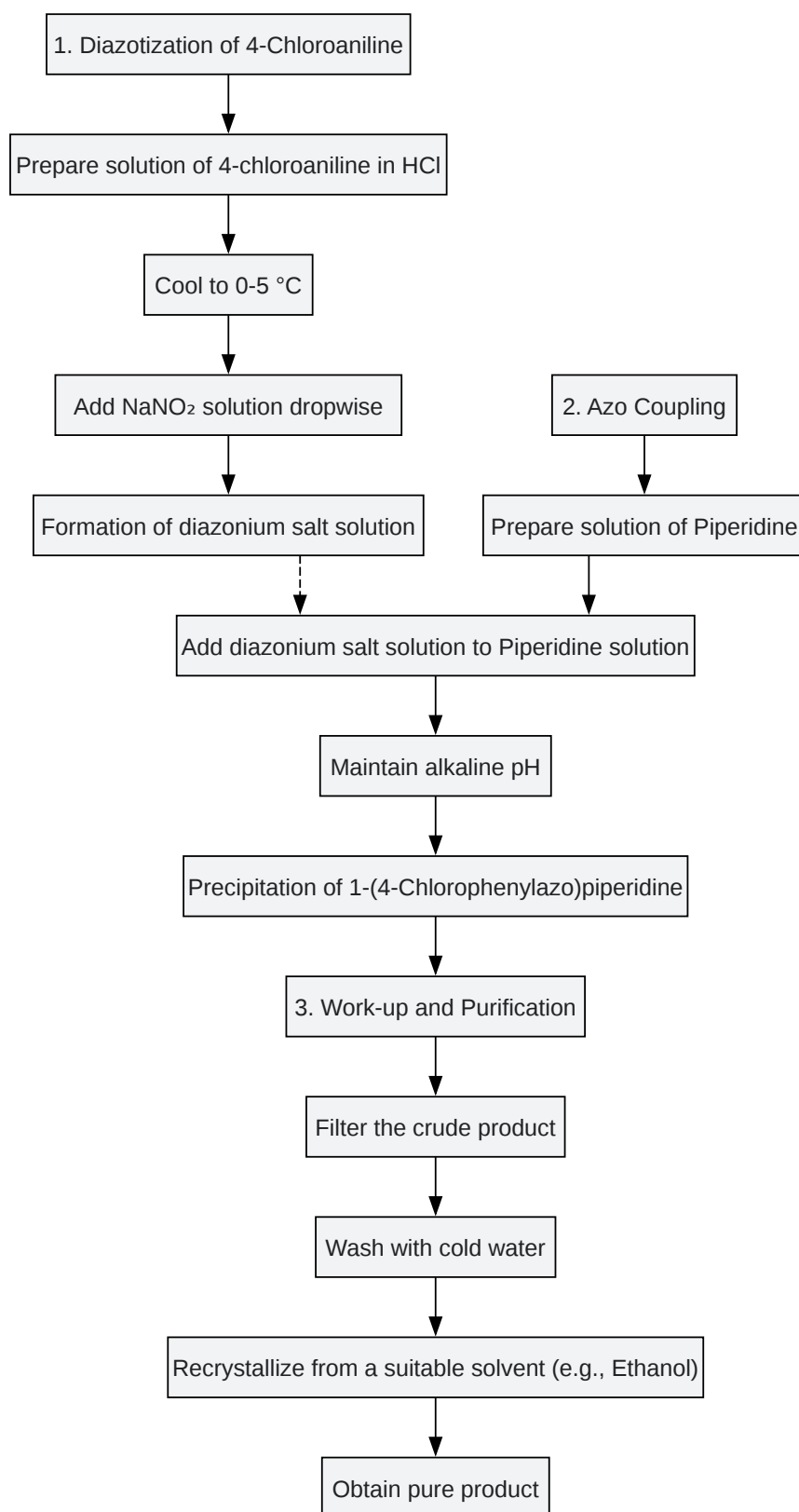
Predicted m/z	Ion	Notes
225/227	$[M]^+$	Molecular ion peak, showing 3:1 isotopic pattern for Chlorine.
139/141	$[\text{Cl-C}_6\text{H}_4\text{-N}_2]^+$	Fragment from cleavage of the N-piperidine bond.
111/113	$[\text{Cl-C}_6\text{H}_4]^+$	Chlorophenyl cation.
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Piperidine fragment.

Experimental Protocols

2.1. General Synthesis of Azo Dyes (Illustrative Example)

A common method for the synthesis of azo compounds is through the diazotization of a primary aromatic amine followed by coupling with a suitable coupling agent. For **1-(4-Chlorophenylazo)piperidine**, this would involve the diazotization of 4-chloroaniline and subsequent coupling with piperidine.

Experimental Workflow for Synthesis



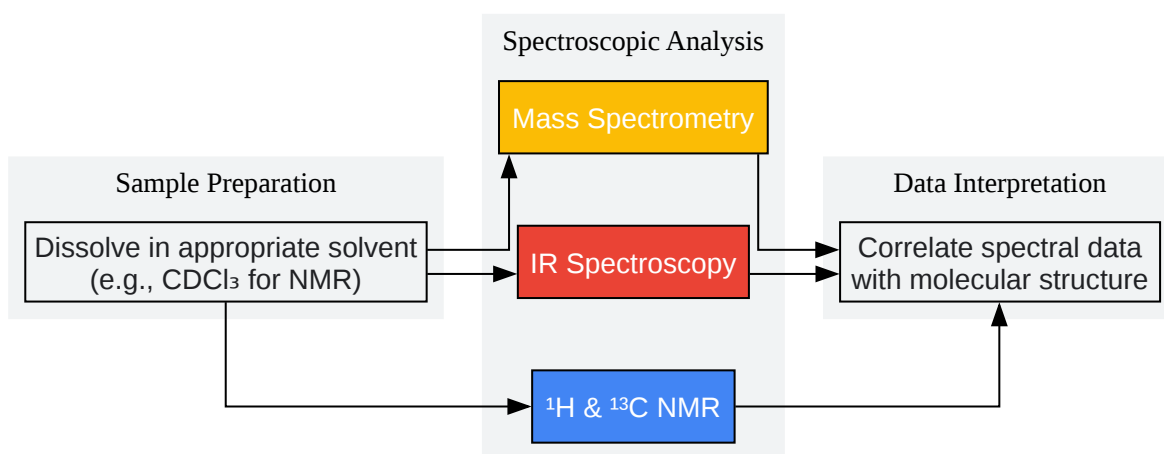
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Caption: General workflow for the synthesis of **1-(4-Chlorophenylazo)piperidine**.

2.2. Spectroscopic Analysis Workflow

Once synthesized and purified, the compound would be subjected to various spectroscopic techniques for structural elucidation and confirmation.

Workflow for Spectroscopic Characterization



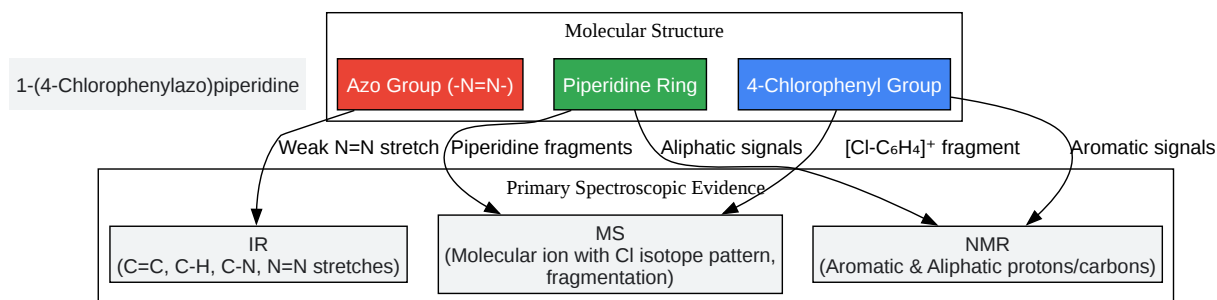
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Caption: General experimental workflow for spectroscopic analysis.

Structural Relationships and Spectroscopy

The following diagram illustrates the key structural components of **1-(4-Chlorophenylazo)piperidine** and the primary spectroscopic techniques used to identify them.

Structural Components and Corresponding Spectroscopy



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Caption: Relationship between structural moieties and spectroscopic techniques.

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